![molecular formula C21H25N3O3S B2773920 ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate CAS No. 1198061-32-3](/img/structure/B2773920.png)
ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate
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Description
Ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate is a useful research compound. Its molecular formula is C21H25N3O3S and its molecular weight is 399.51. The purity is usually 95%.
BenchChem offers high-quality ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Crystal Packing Interactions
- N⋯π and O⋯π Interactions : Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate shows rare N⋯π interaction, forming a zigzag double-ribbon through hydrogen bonds (Zhang, Wu, & Zhang, 2011).
Synthesis and Chemical Transformations
- Pyrolysis to Alkadienoates : Ethyl (2E)-2-phenylsulfinyl-2-alkenoates undergo carbon-carbon double bond migration and [2,3]sigmatropic rearrangement to form ethyl (2E,4E)-2,4-alkadienoates upon refluxing in xylene (Tanikaga, Nozaki, Nishida, & Kaji, 1984).
- Synthesis of Schiff Base Compounds : Ethyl (E)-4-((3-ethoxy-2-hydroxybenzylidene)amino)benzoate and its derivatives demonstrate potential in optical limiting (OL) properties (Abdullmajed et al., 2021).
Non-Hydrogen Bonding Interactions
- C⋯π Interaction : Ethyl (2Z)-2-cyano-3-[(3-fluoro-4-methoxyphenyl)amino]prop-2-enoate exhibits a non-hydrogen bond type C⋯π interaction, as analyzed through ab initio computations (Zhang, Tong, Wu, & Zhang, 2012).
Biocatalysis and Biosynthesis
- Biohydrogenation : Ethyl 4,4-dimethoxy-3-methylbut-2-enoate is used as a substrate in biohydrogenation processes with Saccharomyces cerevisiae, illustrating its potential in chiral synthesis (Ferraboschi, Grisenti, Casati, Fiecchi, & Santaniello, 1987).
Optical Properties
- Optical Nonlinear Properties : The nonlinear refractive index and optical limiting properties of ethyl (E)-4-(((2-hydroxynaphthalen-1-yl)methylene)amino)benzoate derivatives are investigated for their potential application in optical devices (Abdullmajed et al., 2021).
properties
IUPAC Name |
ethyl (E)-3-[4-[(4-methyl-6-methylsulfanyl-2-propan-2-ylpyrimidine-5-carbonyl)amino]phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3S/c1-6-27-17(25)12-9-15-7-10-16(11-8-15)23-20(26)18-14(4)22-19(13(2)3)24-21(18)28-5/h7-13H,6H2,1-5H3,(H,23,26)/b12-9+ |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOJWONQPCNFCMD-FMIVXFBMSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2SC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)C2=C(N=C(N=C2SC)C(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-{4-[4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-amido]phenyl}prop-2-enoate |
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